molecular formula C9H7ClN2O5 B3373083 4-(2-Chloroacetamido)-3-nitrobenzoic acid CAS No. 949873-89-6

4-(2-Chloroacetamido)-3-nitrobenzoic acid

Cat. No.: B3373083
CAS No.: 949873-89-6
M. Wt: 258.61 g/mol
InChI Key: LIJBLHADASRVHV-UHFFFAOYSA-N
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Description

4-(2-Chloroacetamido)-3-nitrobenzoic acid is a benzoic acid derivative with the molecular formula C9H7ClN2O5 and a molecular weight of 258.62 g/mol . Its structure incorporates both a chloroacetamido substituent and a nitro group on the benzoic acid ring, making it a valuable synthetic intermediate and building block for researchers. The compound is assigned the MDL number MFCD09802138 . This chemical is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. As a multifunctional aromatic molecule, it serves as a key precursor in organic synthesis, particularly in the development of more complex compounds for pharmaceutical and chemical research. The presence of reactive sites, including the carboxylic acid, chloroacetamido group, and nitro group, allows for selective chemical transformations and the construction of novel molecular architectures. Researchers utilize this compound in the exploration of new chemical entities and biological probes. Proper handling procedures should be observed, and the product should be stored according to the manufacturer's recommendations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-chloroacetyl)amino]-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O5/c10-4-8(13)11-6-2-1-5(9(14)15)3-7(6)12(16)17/h1-3H,4H2,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJBLHADASRVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Studies on the Chemical Reactivity and Transformation of 4 2 Chloroacetamido 3 Nitrobenzoic Acid

Investigations into the Reactivity Profile of the Chloroacetamide Moiety

The chloroacetamide group contains a reactive electrophilic center at the α-carbon and an amide linkage, both of which are susceptible to chemical modification.

The carbon atom bonded to the chlorine in the chloroacetamide side chain is highly electrophilic due to the inductive effect of the adjacent carbonyl group and the chlorine atom itself. This makes it a prime target for nucleophilic attack. Chloroacetamides are known to be reactive "warheads" in various chemical contexts, readily undergoing SN2 reactions with a wide range of nucleophiles. nih.govacs.org The reactivity of this site allows for the introduction of diverse functionalities onto the molecule.

Research on analogous chloroacetamide structures shows that they readily react with nucleophiles like amines, thiols, and alcohols. mdpi.comresearchgate.net For instance, reaction with primary or secondary amines would yield the corresponding glycinamide (B1583983) derivatives. Similarly, thiols would produce thioether-linked adducts. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The general reactivity of monochloroacetamides favors nucleophilic substitution over other pathways like reductive dechlorination. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile (Nu-H) Reagent/Conditions Product Structure Product Name
Ammonia (NH₃) Base (e.g., NaHCO₃) Product with Ammonia 4-(2-Aminoacetamido)-3-nitrobenzoic acid
Primary Amine (R-NH₂) Base (e.g., K₂CO₃), Solvent (e.g., DMF) Product with Primary Amine 4-(2-(Alkylamino)acetamido)-3-nitrobenzoic acid
Thiol (R-SH) Base (e.g., NaH), Solvent (e.g., THF) Product with Thiol 4-(2-(Alkylthio)acetamido)-3-nitrobenzoic acid
Imidazole Lewis Acid (e.g., AlCl₃), Reflux Product with Imidazole 4-(2-(Imidazol-1-yl)acetamido)-3-nitrobenzoic acid

The structure of 4-(2-chloroacetamido)-3-nitrobenzoic acid is amenable to intramolecular cyclization, particularly after the chemical modification of one of the other functional groups. A key transformation enabling cyclization is the reduction of the nitro group at the C-3 position to an amino group (see section 3.2.1). The resulting product, 4-(2-chloroacetamido)-3-aminobenzoic acid, contains a nucleophilic aniline-type amine.

This newly formed amino group can act as an intramolecular nucleophile, attacking the electrophilic chloromethyl carbon of the adjacent side chain. This SN2 reaction results in the formation of a seven-membered heterocyclic ring, a dihydrodiazepine-one derivative. Such intramolecular reactions are often favored due to the proximity of the reacting centers. The synthesis of various heterocyclic systems, such as benzimidazoles, often relies on similar intramolecular condensation or substitution strategies following the formation of a key intermediate. nih.govnih.gov

The amide bond within the chloroacetamide moiety can be cleaved under hydrolytic conditions. Typically, amide hydrolysis requires heating in the presence of strong acid or base. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for water to attack. Base-catalyzed hydrolysis proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon.

In the context of related compounds like 4-acetamido-3-nitrobenzoic acid, the acetamido group can be hydrolyzed to a 4-amino group by heating the compound in an aqueous medium after nitration. google.com For this compound, similar conditions would be expected to yield 4-amino-3-nitrobenzoic acid and chloroacetic acid. This reaction pathway competes with nucleophilic substitution at the chloromethyl carbon, and the outcome can be controlled by the choice of reagents and reaction conditions.

Exploration of the Chemical Transformations Involving the Nitro Group

The nitro group is a versatile functional group that profoundly influences the reactivity of the aromatic ring and can itself be transformed into other functionalities.

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. wikipedia.org This conversion dramatically alters the electronic properties of the molecule, changing the substituent from a strongly electron-withdrawing, meta-directing group to a strongly electron-donating, ortho, para-directing group. masterorganicchemistry.com A wide variety of reagents can accomplish this transformation, offering a range of selectivities and compatibilities with other functional groups. scispace.com

Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media. masterorganicchemistry.comcommonorganicchemistry.com For this compound, the primary product of this reduction is 4-(2-chloroacetamido)-3-aminobenzoic acid. Care must be taken in selecting the reducing agent, as some conditions (e.g., vigorous hydrogenation with Pd/C) could potentially cause dechlorination of the chloroacetamide moiety. commonorganicchemistry.com In some large-scale syntheses involving similar structures, catalyst poisoning has been observed, necessitating the use of additional catalyst to drive the reaction to completion. google.com

Table 2: Reagents for the Reduction of the Nitro Group

Reagent System Type Typical Conditions Notes
H₂ / Pd/C Catalytic Hydrogenation Methanol (B129727) or Ethanol solvent, room temp. to moderate heat Highly efficient, but may cause dehalogenation. commonorganicchemistry.com
H₂ / Raney Nickel Catalytic Hydrogenation Ethanol solvent Often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com
Fe / HCl or CH₃COOH Stoichiometric (Metal/Acid) Aqueous or alcoholic solvent, heat Classic, cost-effective method. masterorganicchemistry.com
SnCl₂ / HCl Stoichiometric (Metal Salt/Acid) Ethanol solvent, reflux Mild method, good for substrates with other reducible groups. commonorganicchemistry.com
Zn / NH₄Cl Stoichiometric (Metal/Salt) Aqueous medium Provides a relatively neutral pH environment. scispace.com
Sodium Hydrosulfite (Na₂S₂O₄) Stoichiometric Aqueous or biphasic system Can be selective for nitro group reduction. wikipedia.org

The substitution pattern on the benzene (B151609) ring of this compound dictates its reactivity towards further substitution. The ring is substituted with three groups: a carboxylic acid (-COOH), a nitro group (-NO₂), and a chloroacetamido group (-NHCOCH₂Cl).

In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming electrophile. msu.edu

-NHCOCH₂Cl (acetamido): This is an activating, ortho, para-directing group. The amide nitrogen's lone pair donates electron density to the ring through resonance.

-NO₂ (nitro): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature. libretexts.org

-COOH (carboxyl): This is a deactivating, meta-directing group. numberanalytics.com

The positions on the ring are C-1 (-COOH), C-2 (H), C-3 (-NO₂), C-4 (-NHCOCH₂Cl), C-5 (H), and C-6 (H). The powerful activating effect of the acetamido group generally dominates over the deactivating groups. talkingaboutthescience.com

The acetamido group at C-4 directs incoming electrophiles to its ortho positions (C-3 and C-5) and its para position (C-1).

The nitro group at C-3 directs to its meta positions (C-1 and C-5).

The carboxyl group at C-1 directs to its meta positions (C-3 and C-5).

Positions C-1 and C-3 are already substituted. All three groups direct towards position C-5, making it the most probable site for electrophilic attack. However, the combined deactivating effects of the nitro and carboxyl groups make the ring highly electron-deficient, requiring harsh conditions for reactions like nitration or Friedel-Crafts acylation to proceed. msu.edulibretexts.org

For nucleophilic aromatic substitution (SNAr), the reaction typically requires an electron-withdrawing group (like -NO₂) positioned ortho or para to a good leaving group (like a halogen). nih.govnih.gov In this compound, there is no leaving group directly on the aromatic ring. Therefore, SNAr reactions are not expected on this molecule itself, but rather on precursors like 4-chloro-3-nitrobenzoic acid, where a nucleophile can displace the chlorine atom. chegg.comnih.gov

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of the molecular architecture of this compound, offering a primary site for a variety of chemical transformations. Its reactivity is central to the synthesis of diverse derivatives, enabling the formation of esters and amides, which can significantly alter the molecule's properties. The electronic environment of the benzoic acid, influenced by the electron-withdrawing nitro group and the chloroacetamido substituent, modulates the reactivity of this carboxyl functional group.

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters through various established chemical methods. Fischer-Speier esterification is a commonly employed technique for this transformation. researchgate.nettruman.edu This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of an alcohol, which also serves as the solvent, in the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄). truman.eduresearchgate.net The reaction proceeds via protonation of the carboxyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. The equilibrium is driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. truman.edu

A general procedure involves refluxing this compound with the desired alcohol and a catalytic amount of concentrated H₂SO₄. researchgate.net For instance, the synthesis of methyl 4-(2-chloroacetamido)-3-nitrobenzoate would be achieved by refluxing the parent acid in methanol with a sulfuric acid catalyst. Following the reaction, the mixture is typically poured into ice water, causing the less polar ester product to precipitate, which can then be isolated by filtration. truman.edu A variety of ester derivatives have been synthesized using this approach, demonstrating the versatility of the carboxylic acid group as a handle for chemical modification. researchgate.net

Reactant Alcohol Ester Derivative Name Reaction Conditions Reference
MethanolMethyl 4-(2-chloroacetamido)-3-nitrobenzoateReflux, cat. H₂SO₄ researchgate.net
EthanolEthyl 4-(2-chloroacetamido)-3-nitrobenzoateReflux, cat. H₂SO₄ researchgate.net
PropanolPropyl 4-(2-chloroacetamido)-3-nitrobenzoateReflux, cat. H₂SO₄ researchgate.net
IsopropanolIsopropyl 4-(2-chloroacetamido)-3-nitrobenzoateReflux, cat. H₂SO₄ researchgate.net

The conversion of the carboxylic acid group of this compound into an amide bond is a critical transformation for creating analogues and for conjugation to peptides. Direct reaction with an amine is generally inefficient because the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt. libretexts.org Therefore, activation of the carboxylic acid is required.

A common laboratory method involves a two-step process: first, the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. researchgate.net Thionyl chloride (SOCl₂) is frequently used for this purpose, often in the presence of a base like pyridine (B92270). researchgate.net The resulting 4-(2-chloroacetamido)-3-nitrobenzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with primary or secondary amines to yield the corresponding amides. researchgate.net

For more sensitive substrates, such as in peptide synthesis where racemization must be minimized, specialized coupling reagents are employed. bachem.com These reagents activate the carboxylic acid in situ, allowing for mild and efficient amide bond formation. bachem.comresearchgate.net

Common Peptide Coupling Strategies:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate. libretexts.orgbachem.com This intermediate then reacts with the amine. To increase efficiency and suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. bachem.com

Onium Salts: Phosphonium salts (e.g., PyBOP, PyBrOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU) are highly efficient coupling reagents that convert the carboxylic acid into a reactive ester or acylphosphonium species in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). bachem.compeptide.com These are widely used in solid-phase peptide synthesis (SPPS) for their high coupling rates and low racemization levels. bachem.comub.edu

The use of these strategies would allow for the covalent attachment of this compound to the N-terminus of a peptide or to an amino acid, showcasing its utility as a building block in medicinal chemistry and chemical biology. libretexts.org

Amine Reactant Amide Derivative Name Synthetic Method Reference
Ammonia4-(2-Chloroacetamido)-3-nitrobenzamideAcyl Chloride Method researchgate.net
DiethylamineN,N-Diethyl-4-(2-chloroacetamido)-3-nitrobenzamideAcyl Chloride Method researchgate.net
AnilineN-Phenyl-4-(2-chloroacetamido)-3-nitrobenzamideAcyl Chloride Method researchgate.net
Glycine Methyl EsterMethyl N-(4-(2-chloroacetamido)-3-nitrobenzoyl)glycinatePeptide Coupling (e.g., EDC/HOBt) libretexts.orgbachem.com

The transformation of the carboxylic acid group through reduction or removal (decarboxylation) represents further avenues for structural modification, though each presents unique challenges.

Carboxylic Acid Reduction: The reduction of a carboxylic acid typically yields a primary alcohol. chemguide.co.uk Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective at reducing carboxylic acids to primary alcohols. libretexts.orgchemguide.co.uk The reaction is usually performed in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.uk However, for this compound, the use of LiAlH₄ is complicated by its lack of chemoselectivity; it would also reduce the nitro group and likely the amide as well. libretexts.org

A more selective reagent for this transformation is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF). libretexts.orgkhanacademy.org Borane reacts more rapidly with carboxylic acids than with many other functional groups, including nitro groups, allowing for the selective reduction of the -COOH group to a primary alcohol (-CH₂OH) while leaving the -NO₂ group intact. libretexts.org Controlled reduction to the aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids, meaning any aldehyde intermediate is typically converted to the alcohol immediately. chemguide.co.uk However, specialized methods using reagents like pinacolborane with an activating agent have been developed for the controlled conversion of carboxylic acids to aldehydes. researchgate.net

Decarboxylation Studies: Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is generally difficult for aromatic carboxylic acids unless there is a strong electron-withdrawing group at the ortho or para position, or if the reaction is conducted under harsh conditions. researchgate.net For substituted benzoic acids, the stability of the resulting carbanion intermediate is a key factor. The decarboxylation of related substituted 4-aminobenzoic acids has been studied in acidic aqueous solutions, where the reaction proceeds through protonation of the aromatic ring. researchgate.net Given the substitution pattern of this compound, decarboxylation would likely require high temperatures and specific catalytic conditions, and is not a readily achieved transformation.

Design, Synthesis, and Structural Elucidation of Novel Derivatives and Analogs of 4 2 Chloroacetamido 3 Nitrobenzoic Acid

Rational Design Principles for Structural Modification of the Core Scaffold

The design of novel derivatives of 4-(2-chloroacetamido)-3-nitrobenzoic acid is guided by established principles of physical organic chemistry, primarily the electronic and steric effects of substituents on the benzene (B151609) ring. The core scaffold features three key functional groups—a carboxylic acid, a nitro group, and a 4-acetamido group—whose properties can be systematically modulated.

The reactivity and properties of the benzene ring are significantly influenced by the strong electron-withdrawing nature of both the nitro group (-NO₂) and the carboxylic acid group (-COOH). These groups deactivate the aromatic ring towards electrophilic substitution reactions by reducing its electron density. lumenlearning.comlibretexts.org Conversely, they can make the ring more susceptible to nucleophilic aromatic substitution. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring. However, in this specific scaffold, its activating effect is counteracted by the two deactivating groups.

Structural modifications can be rationally designed by considering the following:

Modulation of the Carboxylic Acid Group: The carboxylic acid can be converted into esters, amides, or acid chlorides. This alters the steric bulk and electronic properties of this position, which can influence intermolecular interactions and solubility. Esterification, for instance, can increase lipophilicity.

Variation of the Acyl Group: The chloroacetyl group is a reactive moiety due to the presence of the electrophilic carbonyl carbon and the leaving group potential of the chlorine atom. Replacing the chloroacetyl group with other acyl groups (e.g., acetyl, benzoyl) or sulfonyl groups can fine-tune the reactivity and steric hindrance around the amino group.

Modification of the Nitro Group: The nitro group can be reduced to an amino group, which is a strong activating group. This transformation dramatically alters the electronic properties of the benzene ring, making it more susceptible to electrophilic attack. openstax.orglibretexts.org The resulting amino group can then be further functionalized.

Substitution on the Benzene Ring: Although the ring is generally deactivated, further substitution could be achieved under specific conditions. The directing effects of the existing substituents would guide the position of any new incoming group.

The acidity of the carboxylic acid is also a key parameter that is influenced by the substituents. The presence of the electron-withdrawing nitro group increases the acidity of the benzoic acid compared to the unsubstituted parent molecule. openstax.orglibretexts.org Any modification to the other substituents will, in turn, modulate this acidity.

Synthetic Strategies for Diverse Analogs Incorporating Variations in Functional Groups

The synthesis of the core scaffold, this compound, can be approached through a multi-step process, likely starting from a more readily available substituted benzoic acid. A plausible route involves the nitration of 4-acetamidobenzoic acid, followed by the introduction of the chloroacetyl group. A patent describes the nitration of 4-acetamidobenzoic acid to yield 4-acetamido-3-nitrobenzoic acid. google.com The subsequent chloroacetylation of the amino group would lead to the final product.

Once the core scaffold is obtained, a variety of synthetic transformations can be employed to generate a diverse library of analogs.

Ester and Amide Formation:

Fischer Esterification: The carboxylic acid group can be esterified by reacting the parent compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This method is commonly used for the synthesis of ester derivatives of benzoic acids. researchgate.net

Schotten-Baumann Reaction: To form amides, the carboxylic acid can first be converted to a more reactive acid chloride, typically using thionyl chloride (SOCl₂). researchgate.netresearchgate.net The resulting benzoyl chloride can then be reacted with a primary or secondary amine to yield the corresponding amide derivative. researchgate.net

Derivatization via the Chloroacetamide Moiety:

The chlorine atom of the chloroacetamide group is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups. For example, reaction with nucleophiles such as amines, thiols, or imidazoles can lead to the formation of new C-N, C-S, or C-N bonds, respectively. researchgate.netresearchgate.net A study on related quinoxaline (B1680401) derivatives demonstrated the displacement of the chlorine atom by a potassium salt of a lactam to form a new C-N bond. researchgate.net

Modification of the Nitro Group:

The reduction of the nitro group to an amine is a common transformation that dramatically alters the electronic properties of the molecule. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. The resulting amino group can then be acylated, alkylated, or used in diazotization reactions to introduce other functionalities. nbinno.com

The following table summarizes some of the synthetic strategies and the resulting classes of derivatives:

Starting MaterialReagents and ConditionsDerivative Class
This compoundAlcohol, H₂SO₄ (catalyst), heatEsters
This compound1. SOCl₂, pyridine (B92270) 2. AmineAmides
This compoundNucleophile (e.g., imidazole, thiol)N- or S-substituted acetamides
This compoundReducing agent (e.g., SnCl₂, H₂/Pd)4-(2-Chloroacetamido)-3-aminobenzoic acid

Structural Analysis of Derived Compounds

The structural elucidation of novel derivatives of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides valuable information about the number and chemical environment of the protons in the molecule. For the parent scaffold, one would expect to see distinct signals for the aromatic protons, the methylene (B1212753) protons of the chloroacetyl group, and the amide proton. The coupling patterns of the aromatic protons can confirm the substitution pattern on the benzene ring. For instance, a study on 4-amino-3-nitrobenzoic acid methyl ester detailed the expected splitting patterns for the aromatic protons. bond.edu.au

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical shifts. The carbonyl carbons of the carboxylic acid and the amide would appear at the downfield end of the spectrum. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of the carboxylic acid and amide, and the N-O stretches of the nitro group. For example, a study on 4-(2-chloroacetamido)benzoic acid derivatives reported a C=O stretch at 1666 cm⁻¹ and an N-H stretch around 3334 cm⁻¹. researchgate.net

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak confirms the molecular formula of the synthesized derivative. The fragmentation pattern can offer further structural clues.

The following table presents expected and reported spectroscopic data for related compounds, which can be used as a reference for the analysis of novel derivatives of this compound.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
4-Amino-3-nitrobenzoic acid methyl ester bond.edu.au8.52 (d, J=2.01 Hz, 1H), 7.97 (br s, 2H, NH₂), 7.82 (dd, J=8.95, 2.10 Hz, 1H), 7.04 (d, J=8.95 Hz, 1H), 3.85 (s, 3H, OCH₃)164.9 (C=O), 148.8, 134.7, 129.6, 128.0, 119.3, 116.1 (aromatic carbons), 51.9 (OCH₃)Not reported
4-(2-Chloroacetamido)benzoic acid researchgate.net10.8 (s, 1H, COOH), 8.82 (s, 1H, NH), 7.64 (d, 2H), 7.33 (d, 1H), 4.12 (d, 2H, CH₂Cl)Not reported3334 (O-H), 1666 (C=O), 1292 (C-O), 1162 (C-N), 773 (C-Cl)
4-Acetamido-3-nitrobenzoic acid google.comnih.govMelting point: 212-219.5 °CNot fully reported, but studied via quantum chemical calculations. nih.govNot reported

Structure-Reactivity Relationships in Derived Compounds

The relationship between the structure of the derived compounds and their chemical reactivity is governed by the electronic and steric nature of the substituents. Modifications to the core scaffold of this compound can significantly alter its reactivity towards various chemical reagents and catalytic processes.

Influence of Substituents on Acidity and Nucleophilicity:

The acidity of the carboxylic acid group is a key property that is directly influenced by the electronic effects of the other substituents on the ring. The presence of the electron-withdrawing nitro group increases the acidity of the benzoic acid. openstax.orglibretexts.org If the nitro group is reduced to an electron-donating amino group, the acidity of the carboxylic acid is expected to decrease. Similarly, modifications to the acyl group on the nitrogen at position 4 will have a more subtle effect on the acidity.

The nucleophilicity of the amide nitrogen is also influenced by the attached acyl group. A more electron-withdrawing acyl group will decrease the nucleophilicity of the nitrogen.

Reactivity of the Aromatic Ring:

The aromatic ring in the parent compound is deactivated towards electrophilic substitution due to the presence of the nitro and carboxylic acid groups. lumenlearning.com The activating effect of the acetamido group is largely overcome by these two deactivating groups. If the nitro group is reduced to an amino group, the ring becomes significantly more activated and will readily undergo electrophilic substitution, directed by the amino and acetamido groups.

Reactivity of the Chloroacetamide Moiety:

The chloroacetamide group is a key site for derivatization through nucleophilic substitution. The reactivity of the α-carbon is influenced by the electronic nature of the rest of the molecule. Electron-withdrawing groups on the aromatic ring can slightly enhance the electrophilicity of the α-carbon, potentially increasing its reactivity towards nucleophiles. Conversely, electron-donating groups may have the opposite effect.

The following table provides a qualitative summary of how structural changes are expected to influence reactivity:

Structural ModificationEffect on Acidity of COOHEffect on Ring Electrophilic SubstitutionEffect on Nucleophilic Attack at α-carbon of acetamide (B32628)
Reduction of -NO₂ to -NH₂DecreaseSignificant IncreaseDecrease
Esterification of -COOHN/A (group is modified)Slight IncreaseSlight Increase
Replacement of -Cl in acetamide with a less electronegative groupMinimalMinimalN/A (group is modified)

Advanced Analytical and Spectroscopic Methodologies for the Characterization of 4 2 Chloroacetamido 3 Nitrobenzoic Acid and Its Derivatives

Chromatographic Separation Techniques and Method Development

Chromatographic techniques are indispensable for separating 4-(2-Chloroacetamido)-3-nitrobenzoic acid from starting materials, by-products, and degradation products. The development of robust separation methods is critical for quality control throughout the manufacturing process.

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile compounds like this compound and its derivatives. Reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging the compound's polarity for separation on a non-polar stationary phase.

Method development for benzoic acid derivatives often involves a C18 column and a mobile phase consisting of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comresearchgate.net To ensure sharp peak shapes and reproducible retention times for the acidic analyte, the pH of the mobile phase is typically controlled using additives like trifluoroacetic acid (TFA) or formic acid. sigmaaldrich.comresearchgate.net A gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to effectively separate impurities with a wide range of polarities. ekb.eg

Validation of these HPLC methods is performed according to International Conference on Harmonization (ICH) guidelines, establishing specificity, linearity, accuracy, precision, and detection/quantification limits. ekb.eglongdom.org For instance, a stability-indicating HPLC-UV method developed for the related compound 4-bromomethyl-3-nitrobenzoic acid utilized a C18 column with a methanol-water mobile phase (80:20, v/v) adjusted to pH 4.0, which successfully separated the main compound from its degradation products. researchgate.net Detection is typically achieved using a UV detector, with the wavelength set to an absorption maximum of the analyte, such as 220 nm or 271 nm for similar nitroaromatic structures. sigmaaldrich.comresearchgate.net

Table 1: Example HPLC Conditions for Analysis of Benzoic Acid Derivatives
ParameterConditionReference
ColumnAscentis® C18, 15 cm x 4.6 mm, 5 µm sigmaaldrich.com
Mobile PhaseA: 10mM TFA in water; B: 10 mM TFA in acetonitrile (70:30, A:B) sigmaaldrich.com
Flow Rate1.0 mL/min sigmaaldrich.com
DetectionUV at 220 nm sigmaaldrich.com
Column Temperature30 °C sigmaaldrich.com
Injection Volume10 µL sigmaaldrich.com

Gas Chromatography (GC) for Volatile Derivatives

Due to its high polarity and low volatility, this compound is not suitable for direct analysis by Gas Chromatography (GC). d-nb.info GC analysis requires that analytes be thermally stable and volatile enough to be transported through the column by the carrier gas. Carboxylic acids, in particular, require derivatization to convert the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) ester group. d-nb.info

Common derivatization techniques include alkylation, for example, using reagents like 4-t-butylbenzyl bromide to form a 4-t-butylbenzyl ester. d-nb.info This process makes the molecule amenable to GC separation and can enhance detection, particularly when coupled with mass spectrometry (GC-MS). d-nb.info While no specific GC methods for this compound are published, methods for related compounds like 4-chloro-3-nitrobenzoic acid exist, often employing GC-MS for identification. nih.gov The primary utility of GC in this context would be for specialized applications, such as identifying and quantifying volatile impurities or after a suitable derivatization step to analyze the main component.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) emerges as a powerful alternative and complementary technique to HPLC and GC. wikipedia.org SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. wikipedia.orgslideshare.net This technique combines some of the best features of both liquid and gas chromatography, offering high resolution and fast analysis times. dtic.mil

SFC is particularly well-suited for the analysis and purification of low to moderate molecular weight compounds and is recognized for its effectiveness in separating chiral molecules. wikipedia.org Given that this compound is a nitroaromatic compound, SFC represents a feasible analytical approach. Studies have demonstrated the successful separation of various nitroaromatics using SFC. dtic.mil The technique's use of CO2 as the primary mobile phase is also considered more environmentally friendly than the organic solvents used in HPLC. slideshare.netslideshare.net The orthogonality of SFC to reversed-phase HPLC means it can separate compounds that co-elute in HPLC methods, providing a more complete impurity profile. nih.gov While specific applications for this compound are not widely documented, the characteristics of the molecule make it a strong candidate for method development in SFC, especially for purification or complex mixture analysis.

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound. High-resolution techniques provide precise information on the connectivity and chemical environment of each atom within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For the related precursor, 4-(2-chloroacetamido)benzoic acid, the aromatic protons appear as doublets, while the protons of the chloroacetyl group appear as a singlet. researchgate.net For this compound, the introduction of the nitro group significantly influences the chemical shifts of the aromatic protons due to its strong electron-withdrawing nature. The aromatic region would be expected to show three distinct signals corresponding to the protons at positions 2, 5, and 6 of the benzoic acid ring. The amide proton (NH) and the carboxylic acid proton (COOH) would typically appear as broad singlets at lower fields (higher ppm values), with their exact positions being dependent on the solvent and concentration. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each carbon atom in this compound, including the carboxyl carbon, the chloroacetyl carbons, and the six aromatic carbons, would produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons attached to electronegative atoms (like chlorine, oxygen, and the nitro group) and the carbonyl carbons would resonate at lower fields. organicchemistrydata.org

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would show correlations between coupled protons, confirming the relative positions of the protons on the aromatic ring. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Table 2: Reported ¹H NMR Spectral Data for the Related Precursor 4-(2-chloroacetamido)benzoic acid
AssignmentChemical Shift (δ, ppm)MultiplicityReference
-COOH10.8s (singlet) researchgate.net
-NH8.82s (singlet) researchgate.net
Aromatic H7.64d (doublet) researchgate.net
Aromatic H7.33d (doublet) researchgate.net
-CH₂Cl4.12d (doublet) researchgate.net

Mass Spectrometry (MS) Including High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure m/z values with very high accuracy. nih.govnih.gov This precision allows for the determination of the exact elemental formula of the parent ion, confirming that the measured mass corresponds to C₉H₇ClN₂O₅. nih.gov This capability is invaluable for distinguishing the target compound from isobaric impurities (impurities with the same nominal mass but different elemental formulas). nih.gov

Fragmentation Pathway Analysis: In addition to determining the molecular weight, tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov For this compound, characteristic fragmentation pathways would be expected. Common fragmentation patterns for related nitroaromatic acids and chloroacetamides include:

Loss of the chloroacetyl group: Cleavage of the amide bond could lead to the loss of a C₂H₂ClO neutral fragment.

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group is a common fragmentation for benzoic acids.

Nitro group fragmentation: The nitro group can fragment through pathways such as the loss of NO (30 Da) or NO₂ (46 Da). nih.gov For instance, in the MS/MS of related nitro-fatty acids, a neutral loss of HNO₂ (47 Da) is a major fragmentation pathway. nih.gov

Loss of HCl: Elimination of hydrogen chloride is another possible fragmentation route.

By analyzing these specific fragment ions, the different functional parts of the molecule can be confirmed, providing a high degree of confidence in the structural assignment. researchgate.netmdpi.com The MS/MS spectrum of the related compound 4-chloro-3-nitrobenzoic acid shows a precursor ion [M-H]⁻ at m/z 199.9756, which fragments to key ions including one at m/z 156. nih.gov This type of data is crucial for building a complete picture of the molecule's structure and behavior under ionization conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify the functional groups present within a molecule by probing its vibrational modes. While no specific spectra for this compound are publicly available, the expected characteristic absorption bands can be inferred from the analysis of similar compounds such as other nitrobenzoic acid derivatives. researchgate.net

The primary functional groups in this compound include a carboxylic acid, a nitro group, an amide, and a chloroalkane, all attached to a benzene (B151609) ring. Each of these groups exhibits characteristic vibrational frequencies.

Expected Vibrational Frequencies:

Carboxylic Acid Group (-COOH): This group is characterized by a broad O-H stretching vibration, typically observed in the range of 3300-2500 cm⁻¹. The C=O stretching of the carboxylic acid usually appears as a strong, sharp band between 1730-1700 cm⁻¹.

Nitro Group (-NO₂): The nitro group displays two distinct stretching vibrations: an asymmetric stretch (νas) typically found between 1550-1500 cm⁻¹ and a symmetric stretch (νs) appearing in the 1370-1330 cm⁻¹ region. docbrown.info

Amide Group (-NH-C=O): The N-H stretching vibration of a secondary amide is expected to be in the 3350-3180 cm⁻¹ range. The amide I band (primarily C=O stretching) is a very strong absorption and typically appears between 1680-1630 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) is found in the 1570-1515 cm⁻¹ region.

Chloroalkane Group (-CH₂Cl): The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ range. The CH₂ group will also show characteristic stretching and bending vibrations.

Aromatic Ring: The C-H stretching vibrations on the benzene ring are expected above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. While strong dipole moment changes characterize strong IR absorptions, Raman spectroscopy is more sensitive to vibrations that involve a change in polarizability. Therefore, the symmetric vibrations of the nitro group and the C=C stretching of the aromatic ring are expected to show strong signals in the Raman spectrum.

Table 1: Predicted IR and Raman Active Functional Group Vibrations for this compound

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹) Predicted Intensity (IR) Predicted Intensity (Raman)
Carboxylic Acid O-H Stretch 3300-2500 Strong, Broad Weak
C=O Stretch 1730-1700 Strong Medium
Amide N-H Stretch 3350-3180 Medium Medium
Amide I (C=O Stretch) 1680-1630 Strong Medium
Amide II (N-H Bend, C-N Stretch) 1570-1515 Medium Medium
Nitro Group Asymmetric Stretch 1550-1500 Strong Medium
Symmetric Stretch 1370-1330 Strong Strong
Aromatic Ring C-H Stretch >3000 Medium Strong
C=C Stretch 1600-1450 Medium-Weak Strong
Chloroalkane C-Cl Stretch 800-600 Medium Medium

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible spectroscopy is a valuable tool for studying the electronic transitions within a molecule and for determining its concentration in a solution. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In this compound, the aromatic ring, the nitro group, and the carbonyl groups of the carboxylic acid and amide functions act as chromophores.

The presence of the benzene ring conjugated with the nitro group and the carbonyl group of the carboxylic acid is expected to give rise to π → π* transitions. These transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at wavelengths below 300 nm. The nitroaromatic system, in particular, is known to have a strong absorption in the UV region. iu.eduscience-softcon.de

Additionally, the carbonyl groups and the nitro group contain non-bonding electrons (n electrons) which can be promoted to a π* antibonding orbital. These n → π* transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths. up.ac.za For some nitrophenols, absorption bands can extend into the visible region, imparting a pale yellow color. docbrown.info The exact absorption maxima (λmax) for this compound would need to be determined experimentally.

Furthermore, UV-Visible spectroscopy is a widely used method for quantitative analysis. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By creating a calibration curve of absorbance versus concentration using standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

While a crystal structure for this compound has not been reported, studies on similar substituted benzoic acids provide insight into the expected structural features. rsc.orgnih.govmdpi.com For instance, benzoic acid derivatives often form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups. researchgate.net

A single-crystal X-ray diffraction study of this compound would reveal:

The precise bond lengths and angles of the entire molecule.

The planarity of the benzene ring and the torsion angles of the substituent groups relative to the ring. This would show, for example, the orientation of the nitro group and the chloroacetamido group.

The intermolecular interactions, such as hydrogen bonds (e.g., between the carboxylic acid and amide groups) and π-π stacking interactions between the aromatic rings, which govern the crystal packing.

The absolute stereochemistry in the case of chiral crystals. Although the target molecule itself is not chiral, this technique is paramount for chiral derivatives.

The resulting crystal structure would provide an unambiguous confirmation of the compound's identity and connectivity.

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated analytical techniques combine a separation method with a spectroscopic detection method, offering enhanced analytical power for complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of this compound and its derivatives. rsc.org High-performance liquid chromatography (HPLC) would first separate the compound from impurities or related substances in a sample. The eluent from the HPLC column is then introduced into a mass spectrometer, which provides mass-to-charge ratio data, allowing for the confirmation of the molecular weight of the parent compound and the identification of its fragments. researchgate.netlcms.cz This technique is particularly useful for non-volatile and thermally sensitive compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, suitable for the analysis of volatile and thermally stable compounds. nih.gov While the carboxylic acid group in this compound makes it non-volatile, derivatization to a more volatile ester form could allow for GC-MS analysis. This method provides excellent separation and is highly sensitive for the detection of nitroaromatic compounds. mdpi.comsigmaaldrich.comproquest.com

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) combines HPLC with UV-Visible spectroscopy. As the separated components elute from the HPLC column, a full UV-Vis spectrum is recorded for each. This provides information on the purity of the peaks and can aid in the identification of compounds based on their UV-Vis absorption profiles.

These hyphenated techniques are essential for purity assessment, impurity profiling, and the quantitative analysis of this compound in various matrices.

Computational and Theoretical Chemistry Studies of 4 2 Chloroacetamido 3 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed examination of molecular-level phenomena. These calculations can predict a wide range of properties, from the three-dimensional arrangement of atoms to the distribution of electrons and the molecule's spectroscopic signatures.

Density Functional Theory (DFT) Studies of Geometric Parameters and Spectroscopic Properties

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. DFT calculations are employed to optimize the molecular geometry, determining the most stable arrangement of atoms by finding the minimum energy state on the potential energy surface.

For analogous compounds like 4-acetamido-3-nitrobenzoic acid (ANBA), studies have been performed using the B3LYP functional with a 6-311G basis set to analyze molecular geometries. researchgate.net These studies report a strong agreement between the theoretically calculated geometric parameters (bond lengths and angles) and those determined experimentally through methods like X-ray crystallography. researchgate.net The calculations show that the benzene (B151609) ring in the benzoic acid group is nearly planar, though the presence of substituent groups can cause slight distortions. researchgate.net For instance, in ANBA, the nitro group is reported to twist slightly from the plane of the benzene ring. researchgate.net Similar DFT calculations for 4-(2-chloroacetamido)-3-nitrobenzoic acid would provide its specific bond lengths, bond angles, and dihedral angles, offering a precise 3D model of the molecule.

Table 1: Representative Geometric Parameters Calculated via DFT for an Analogous Compound (4-Acetamido-3-nitrobenzoic Acid) Data sourced from studies on a closely related molecule and are illustrative of the parameters obtained through DFT.

ParameterBond/AtomsCalculated Value
Bond LengthC=O (carboxyl)1.238 Å
Bond LengthC-N (amide)1.362 Å
Bond LengthC-C (ring)~1.39 Å
Bond AngleO-C-O (carboxyl)125.6°
Bond AngleC-N-C (amide)124.17°
Dihedral AngleC10-C11-C9-C80.7°

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. taylorandfrancis.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and reactivity. nih.gov A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and facilitating intramolecular charge transfer (ICT). researchgate.net

DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. For this compound, analysis would likely show the HOMO localized over the electron-rich acetamido and phenyl ring portions, while the LUMO would be concentrated on the electron-withdrawing nitro group and the chloroacetamide moiety. This distribution helps predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack.

Table 2: Frontier Molecular Orbital Properties and Global Reactivity Descriptors These parameters are typically calculated using DFT to predict the chemical behavior of a molecule.

ParameterFormulaDescription
EHOMO-Energy of the Highest Occupied Molecular Orbital
ELUMO-Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)ELUMO - EHOMOIndicates kinetic stability and reactivity
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Electron Affinity (A)-ELUMOEnergy released when an electron is added
Electronegativity (χ)(I + A) / 2Measure of the power to attract electrons
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates higher reactivity
Electrophilicity Index (ω)χ² / (2η)Global electrophilic nature of the molecule

Conformational Analysis and Potential Energy Surface Mapping

The biological and chemical activity of a flexible molecule like this compound is highly dependent on its conformation. Conformational analysis involves exploring the different spatial arrangements of the atoms that result from rotation around single bonds.

A Potential Energy Surface (PES) map is generated by systematically rotating specific dihedral angles and calculating the corresponding energy at each step using quantum chemical methods. ufms.br For this compound, key dihedral angles for analysis would include:

The angle of the carboxylic acid group relative to the phenyl ring.

The angles defining the orientation of the chloroacetamido side chain (C-N bond rotation).

The angle of the nitro group relative to the phenyl ring.

These calculations identify the low-energy, stable conformers and the energy barriers for interconversion between them. ufms.br Studies on similar molecules have shown that planar conformations are often more stable due to better orbital overlap and electron delocalization, though steric hindrance between bulky groups can force non-planar arrangements. ufms.br The results of a PES scan reveal the most likely shapes the molecule will adopt, which is critical for understanding how it might interact with biological targets or other reactants.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. By modeling the reaction mechanism, researchers can understand how reactants are converted into products, identify any intermediate structures, and characterize the high-energy transition states (TS) that control the reaction rate.

For a molecule like this compound, computational modeling could be used to study various potential reactions, such as nucleophilic substitution at the chloroacetyl group or reactions involving the nitro and carboxylic acid functions. Using DFT methods, the geometries of reactants, products, intermediates, and transition states along a proposed reaction coordinate are optimized. mdpi.com

The calculation of the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. A lower activation energy implies a faster reaction. This type of analysis can predict the regioselectivity and stereoselectivity of reactions, explaining why certain products are formed preferentially over others. mdpi.com

Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations typically model molecules in isolation (gas phase), Molecular Dynamics (MD) simulations are used to study their behavior in a condensed phase, such as in a solvent like water or ethanol. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can provide insights into:

Solvent Effects: How solvent molecules arrange themselves around the solute and how these interactions influence its conformation and stability. Studies on benzoic acid have shown that solvent polarity can significantly affect crystal growth and morphology. rsc.org

Dynamic Behavior: The flexibility of the molecule over time, including the rotation of its substituent groups and the dynamics of intramolecular hydrogen bonding.

Solubility: By calculating the free energy of solvation, MD simulations can help predict the solubility of the compound in different solvents, a critical parameter in pharmaceutical and chemical engineering contexts. The Abraham solvation parameter model is another computational approach used for correlating and predicting solubility in various organic solvents. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules. These theoretical predictions are a powerful complement to experimental measurements, aiding in the interpretation and assignment of complex spectra.

Vibrational Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies and their intensities are often scaled by an empirical factor to correct for approximations in the theory and achieve better agreement with experimental data. researchgate.net This allows for the confident assignment of specific vibrational modes to the observed peaks, such as the stretching of C=O, N-H, and C-Cl bonds.

NMR Spectroscopy: It is possible to calculate the nuclear magnetic shielding tensors to predict the chemical shifts (¹H and ¹³C) for NMR spectroscopy. Comparing the computed shifts with experimental spectra helps in confirming the molecular structure and assigning signals to specific atoms within the molecule.

This comprehensive computational analysis provides a detailed molecular portrait of this compound, linking its structure to its chemical properties and reactivity.

Advanced Applications and Future Research Directions for 4 2 Chloroacetamido 3 Nitrobenzoic Acid in Chemical Sciences

Role as a Versatile Building Block and Precursor in Multi-Step Organic Synthesis

The strategic arrangement of three distinct functional groups—carboxylic acid, nitro group, and chloroacetamide—on a benzene (B151609) ring makes 4-(2-chloroacetamido)-3-nitrobenzoic acid a highly versatile precursor in multi-step organic synthesis. Each functional group offers a unique reaction site, allowing for a programmed and sequential introduction of complexity.

The chloroacetamide group contains a reactive carbon-chlorine bond, making it an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of various functionalities, such as amines, thiols, or azides, to create a diverse library of derivatives. For instance, it can react with amino compounds to form more complex amides or with thiols to generate thioethers.

Simultaneously, the carboxylic acid group can undergo standard transformations, including esterification to form esters or conversion to an acyl chloride followed by amidation to produce a wide range of benzamides. researchgate.netresearchgate.net This dual reactivity allows the core scaffold to be elaborated in multiple directions. A patent for the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide highlights a related pathway where 4-chloro-3-nitrobenzoic acid is first reacted with methylamine, and the resulting intermediate is then converted to an acyl chloride and reacted with another equivalent of methylamine. google.com This demonstrates the synthetic utility of the functional groups present on the phenyl ring.

Furthermore, the nitro group can be selectively reduced to an amine under various conditions (e.g., using SnCl₂, H₂/Pd-C). This newly formed amino group provides another point for diversification, such as diazotization followed by Sandmeyer reactions or acylation to introduce a different amide functionality. The presence of both an amino group (from nitro reduction) and a carboxylic acid makes it a suitable precursor for synthesizing heterocyclic systems like benzoxazinones or quinazolinones.

The utility of the closely related 4-amino-3-nitrobenzoic acid as a versatile building block is well-documented, serving as an intermediate in the synthesis of pharmaceuticals and dyes. nbinno.com By acylating the amino group to form the chloroacetamide, the resulting compound, this compound, becomes a bifunctional reagent with orthogonally reactive sites, significantly expanding its synthetic potential.

Table 1: Reactivity of Functional Groups in this compound

Functional Group Type of Reaction Potential Products
Chloroacetamide Nucleophilic Substitution Ethers, Thioethers, Amines, Azides
Carboxylic Acid Esterification, Amidation Esters, Amides, Acyl Halides
Nitro Group Reduction Primary Amine
Aromatic Ring Electrophilic/Nucleophilic Substitution Halogenated or functionalized rings

Potential in Materials Science: Precursors for Polymers, Dyes, or Functional Materials

The unique chemical architecture of this compound suggests significant potential as a monomer or key intermediate in the synthesis of advanced functional materials.

Polymers: After the reduction of the nitro group to an amine, the resulting molecule possesses both an amino and a carboxylic acid group, which are the fundamental building blocks for creating polyamides. These polymers could exhibit unique properties due to the pendant chloroacetamido group, which could be used for post-polymerization modification, cross-linking, or to attach other functional molecules. Alternatively, the carboxylic acid could be used in condensation polymerization with diols to form polyesters. Research on related compounds like 4-amino-3-nitrobenzoic acid has already pointed towards their utility in developing novel polymeric materials. nbinno.com

Dyes and Pigments: Aromatic nitro and amino compounds are foundational to the dye industry. nbinno.com Following the reduction of the nitro group, the resulting aromatic amine can be diazotized and coupled with various aromatic compounds (coupling components) to produce a wide range of azo dyes. The specific substituents on the this compound scaffold would influence the final color and properties like lightfastness and solubility, potentially leading to novel colorants for textiles, inks, or coatings.

Functional Materials: The combination of an electron-withdrawing nitro group and an electron-donating acetamido group, along with the carboxylic acid, can impart interesting electronic and optical properties. These characteristics are desirable for creating functional materials such as nonlinear optical (NLO) materials or components for organic light-emitting diodes (OLEDs). The chloroacetyl group also provides a convenient handle for grafting the molecule onto surfaces or into larger macromolecular structures, enabling the design of functionalized surfaces or hybrid materials. The synthesis of a manganese complex using the related 4-amino-3-nitrobenzoic acid demonstrates the ability of this class of compounds to coordinate with metal ions, opening possibilities for creating metal-organic frameworks (MOFs) or coordination polymers with tailored catalytic or magnetic properties. nih.gov

Development of Chemical Probes for Non-Biological Systems or In Vitro Enzyme/Protein Tagging and Chemical Proteomics

The chloroacetamide functional group is a well-established reactive moiety, or "warhead," for covalently modifying nucleophilic amino acid residues in proteins, particularly cysteine. This makes this compound an attractive starting point for the development of chemical probes for chemical proteomics and enzyme/protein tagging. nih.gov

Chemical probes are small molecules used to study and manipulate biological systems. nih.govscispace.comchemicalprobes.org In the context of proteomics, activity-based protein profiling (ABPP) utilizes reactive probes to tag and identify active enzymes within complex biological samples. The chloroacetamide group on this compound can act as the covalent linker to the protein target.

The development of a functional probe from this scaffold would involve further modification. For example:

Attachment of a Reporter Tag: The carboxylic acid provides a convenient attachment point for a reporter group, such as a fluorophore (e.g., fluorescein, rhodamine) for imaging, or a biotin (B1667282) tag for affinity purification and subsequent identification by mass spectrometry.

Modulation of Specificity: The aromatic core and the nitro group can be modified to alter the probe's selectivity for different protein targets. The synthesis of a library of derivatives based on this scaffold could be used to screen for probes with high specificity for a particular enzyme or protein family.

While the primary application of such probes is in biological systems, the underlying principle of using a reactive molecule to tag and identify specific components can be extended to non-biological systems. For instance, it could be used to probe reactive sites in synthetic polymers or on functionalized surfaces.

Table 2: Components of a Potential Chemical Probe Based on the Subject Compound

Probe Component Corresponding Moiety on Scaffold Function
Reactive Group ("Warhead") Chloroacetamide Covalently binds to nucleophilic residues (e.g., Cysteine) on a protein.
Linker/Scaffold Nitro-substituted Benzoyl Group Provides the structural framework and influences selectivity.
Handle for Reporter Tag Carboxylic Acid Allows for the attachment of biotin (for purification) or a fluorophore (for imaging).

Contribution to Methodological Advancements in Organic Chemistry

The complex, multi-functional nature of this compound presents both a challenge and an opportunity for advancing synthetic organic chemistry methodologies. The presence of multiple reactive sites necessitates the development of highly selective and orthogonal chemical transformations.

Research focused on this molecule could drive advancements in:

Chemo-selective Reagents: Developing new reagents or catalytic systems that can modify one functional group (e.g., the carboxylic acid) with complete selectivity while leaving the highly reactive chloroacetamide and the sensitive nitro group untouched would be a significant methodological contribution.

Orthogonal Protecting Group Strategies: The synthesis of complex targets from this building block would require the strategic use of protecting groups. Devising robust and efficient strategies for protecting and deprotecting the various functional groups in a specific order would refine and expand the toolkit of synthetic chemists.

Multi-component Reactions: The molecule could be a substrate for developing novel multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product. For example, an MCR could potentially involve the carboxylic acid, the chloroacetamide (or a derivative), and the amine formed from nitro reduction.

By serving as a challenging testbed, this compound can spur innovation in reaction development, pushing the boundaries of what is possible in selective organic synthesis.

Unexplored Reactivity Patterns and Synthetic Opportunities

Beyond the predictable reactions of its individual functional groups, this compound may possess unexplored reactivity patterns and offer new synthetic opportunities.

Intramolecular Cyclizations: Under specific conditions (e.g., with a suitable base), it might be possible to induce an intramolecular reaction. For example, the deprotonated carboxylic acid could potentially act as a nucleophile, attacking the electrophilic carbon of the chloroacetamide to form a six-membered anhydride-like heterocyclic ring. While sterically challenging, such pathways could lead to novel molecular scaffolds.

Directed Aromatic Functionalization: The existing substituents will direct any further electrophilic aromatic substitution reactions. The interplay between the ortho,para-directing acetamido group and the meta-directing nitro and carboxyl groups presents an interesting regiochemical puzzle. Furthermore, the carboxylic acid could potentially be used as a directing group in transition-metal-catalyzed C-H activation reactions to functionalize the ortho positions.

Photochemical Reactivity: Aromatic nitro compounds are known to be photochemically active. It is conceivable that irradiation with UV light could induce unique reactions, such as intramolecular hydrogen abstraction or rearrangements, leading to novel products not accessible through traditional thermal reactions.

These unexplored avenues represent fertile ground for research, potentially leading to the discovery of new reactions and the synthesis of novel classes of compounds.

Integration with Flow Chemistry and Automated Synthesis

Modernizing the synthesis and application of this compound through integration with flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability. nih.gov

Flow Chemistry: Many of the reactions involved in the synthesis of this compound and its derivatives, such as nitration and acylation, are highly exothermic and can be hazardous on a large scale in batch reactors. truman.edu Performing these reactions in a continuous flow system allows for precise control over temperature, pressure, and reaction time, leading to improved safety, higher yields, and better product purity. beilstein-journals.org For example, the acylation of 4-amino-3-nitrobenzoic acid with chloroacetyl chloride could be performed in a microreactor, minimizing the handling of the corrosive acyl chloride and allowing for rapid optimization of reaction conditions.

Automated Synthesis: The role of this compound as a versatile building block makes it an ideal candidate for automated synthesis platforms to generate libraries of compounds. nih.gov A robotic system could be programmed to dispense the starting material into an array of vials and then add a diverse set of nucleophiles (e.g., various amines or thiols) to react with the chloroacetamide group. Similarly, another set of reactions could be run in parallel to convert the carboxylic acid into a library of esters or amides. This high-throughput approach would rapidly generate hundreds of derivatives for screening in drug discovery or materials science applications, significantly accelerating the research and development process.

Conclusion

Summary of Key Research Findings and Methodological Advancements in the Study of 4-(2-Chloroacetamido)-3-nitrobenzoic Acid

Research centered on this compound is primarily focused on its utility as a bifunctional synthetic intermediate. The molecule possesses three key reactive sites: the carboxylic acid group, the reactive chloroacetamide moiety, and the nitro group, which can be chemically altered. This trifecta of reactivity allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of novel compounds.

Methodological advancements are evident in its application for constructing libraries of derivatives for biological screening. The synthesis of this intermediate itself is a key step. While direct synthesis literature is sparse, a common methodological approach involves the multi-step process starting from p-aminobenzoic acid. This precursor is first acetylated to form 4-acetamidobenzoic acid, which is then nitrated to yield 4-acetamido-3-nitrobenzoic acid. Subsequent hydrolysis of the acetamido group affords 4-amino-3-nitrobenzoic acid. The final step is the N-acylation of this amino group with chloroacetyl chloride to produce the title compound, this compound.

A significant area of research where this compound serves as a crucial intermediate is in the development of potential therapeutic agents. For instance, derivatives of 4-(2-chloroacetamido)benzoic acid have been synthesized and investigated for their local anesthetic properties. chemicalbook.comresearchgate.net In these studies, the chloroacetamide group acts as a key electrophilic site, allowing for reaction with various nucleophiles to build a library of candidate molecules. researchgate.net The carboxylic acid function can be converted into esters or amides, further expanding the structural diversity achievable from this single intermediate. researchgate.net

The research findings are therefore implicitly linked to the successful synthesis and biological evaluation of the final derivative compounds. The key finding is the validation of this compound as a reliable building block. Its structural design allows chemists to systematically modify different parts of the molecule to explore structure-activity relationships (SAR) in drug discovery.

Below is a data table for a common precursor, illustrating the type of characterization data available for related starting materials.

Table 1: Physicochemical Properties of 4-Chloro-3-nitrobenzoic Acid

Property Value
Molecular Formula C₇H₄ClNO₄
Molecular Weight 201.56 g/mol nih.govnist.gov
CAS Number 96-99-1 nih.govnist.gov
Melting Point 180-183 °C
Appearance Solid
Solubility Very slightly soluble in water. Soluble in methanol (B129727), ethanol, and ether.

| IUPAC Name | 4-chloro-3-nitrobenzoic acid nih.gov |

This table is generated based on available data for a precursor compound.

Identification of Remaining Challenges and Future Perspectives in the Academic Research of this compound

Despite its utility, academic research on this compound faces several challenges, which also point toward future research opportunities.

Remaining Challenges:

Lack of Publicly Available Characterization Data: A significant challenge is the scarcity of comprehensive, publicly accessible data for the compound itself. Physicochemical properties such as melting point, detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry), and single-crystal X-ray diffraction data are not readily found in major chemical databases. This forces individual research groups to expend resources on re-characterizing the intermediate for their own purposes.

Optimization of Synthesis: While a logical synthetic pathway can be deduced, detailed studies on optimizing the reaction conditions, yield, and purity for the synthesis of this compound are not widely published. A more streamlined, high-yield, and scalable synthesis protocol would be beneficial for the research community.

Limited Scope of Reported Applications: The documented use of this intermediate is somewhat narrow, primarily focusing on the synthesis of specific classes of biologically active molecules. Its potential in other areas, such as materials science (e.g., as a monomer for specialty polymers) or as a precursor for agrochemicals, remains largely unexplored.

Future Perspectives:

Full Physicochemical Characterization: A foundational future direction would be the complete synthesis, purification, and comprehensive characterization of this compound, with the data being made publicly available. This would facilitate its broader use in the scientific community.

Exploration of New Derivative Classes: There is considerable scope for using this intermediate to synthesize novel classes of compounds. For example, the nitro group could be reduced to an amine, which could then be used for further functionalization, leading to highly complex, poly-functionalized molecules. This could be particularly relevant in creating new metal-ligand complexes or novel heterocyclic systems.

Development of Novel Synthetic Methodologies: Future research could focus on developing more efficient synthetic routes. This might include one-pot syntheses from more basic precursors or the development of catalytic methods for its formation.

Application in Materials Science: The rigid benzoic acid backbone combined with reactive functional groups makes it an interesting candidate for the synthesis of novel functional materials, such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or specialty polymers with unique thermal or optical properties.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
4-chloro-3-nitrobenzoic acid
p-aminobenzoic acid
4-acetamidobenzoic acid
4-acetamido-3-nitrobenzoic acid
4-amino-3-nitrobenzoic acid
Chloroacetyl chloride
Lignocaine
Ibuprofen
Phenytoin
Sorafenib
Cisplatin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.